4-Phenylpiperidin-1-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylpiperidin-1-yl benzoate is a chemical compound that features a benzene ring bound to a piperidine ring, with a benzoate group attached to the nitrogen atom of the piperidine ring. This compound is of interest due to its structural similarity to various pharmacologically active molecules, particularly those in the opioid class .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylpiperidin-1-yl benzoate typically involves the reaction of 4-phenylpiperidine with benzoic acid or its derivatives. One common method is the esterification reaction where 4-phenylpiperidine is reacted with benzoic anhydride or benzoyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenylpiperidin-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Piperidinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Phenylpiperidin-1-yl benzoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential pharmacological properties, particularly in the development of opioid-like drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Phenylpiperidin-1-yl benzoate is not fully understood, but it is believed to interact with opioid receptors in the central nervous system. This interaction may involve the inhibition of neurotransmitter release, leading to analgesic effects. The compound may also interact with other molecular targets and pathways, contributing to its pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylpiperidine: The base structure for various opioids such as pethidine (meperidine) and loperamide.
4-Hydroxy-4-phenylpiperidine: A hydroxylated derivative with potential pharmacological activity.
4-Cyano-4-phenylpiperidine: A nitrile derivative used in chemical synthesis.
Uniqueness
4-Phenylpiperidin-1-yl benzoate is unique due to its specific ester linkage, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other 4-phenylpiperidine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H19NO2 |
---|---|
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
(4-phenylpiperidin-1-yl) benzoate |
InChI |
InChI=1S/C18H19NO2/c20-18(17-9-5-2-6-10-17)21-19-13-11-16(12-14-19)15-7-3-1-4-8-15/h1-10,16H,11-14H2 |
InChI-Schlüssel |
ULAUTYNJUWXBLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.